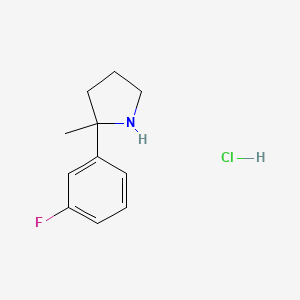

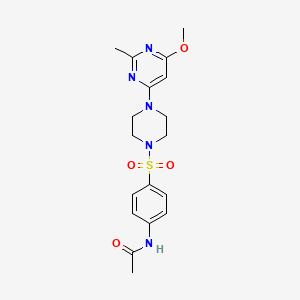

![molecular formula C20H24N2O5S2 B2825530 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923065-08-1](/img/structure/B2825530.png)

2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzo[b]thiophene-2-carboxamide . It is a part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .

Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves the design of compounds with a sulfur-containing bicyclic ring and an amide-linked group . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of this compound, like other benzo[b]thiophene-2-carboxamide derivatives, includes a sulfur-containing bicyclic ring and an amide-linked group .Chemical Reactions Analysis

The chemical reactions involving aromatic rings like this compound are typically substitution, addition, and oxidation . The most common type is electrophilic substitution .Scientific Research Applications

Inhibition of Cell Adhesion Molecules

Research has shown that compounds related to benzo[b]thiophene, such as PD 144795, are effective in reducing the adherence of neutrophils to activated endothelial cells. This effect is achieved by inhibiting the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelium surfaces, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).

Synthesis of Heterocyclic Compounds

The compound has served as an inspiration for the synthesis of novel heterocyclic compounds exhibiting anti-inflammatory and analgesic properties. For instance, derivatives synthesized from visnaginone and khellinone were investigated for their cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, highlighting the potential of benzo[b]thiophene derivatives in developing new pharmacological agents (Abu‐Hashem et al., 2020).

Antitumor Applications

The structure of benzo[b]thiophene derivatives has also been explored for antitumor applications. A study on the synthesis and chemistry of imidazotetrazines related to these compounds revealed their potential as broad-spectrum antitumor agents, indicating a promising avenue for cancer treatment research (Stevens et al., 1984).

Ocular Hypotensive Activity

Benzo[b]thiophene sulfonamide derivatives have been identified as potent ocular hypotensive agents useful in glaucoma treatment. Their ability to act as topically active inhibitors of ocular carbonic anhydrase showcases the therapeutic potential of benzo[b]thiophene derivatives in ocular conditions (Graham et al., 1989).

Cytotoxic Activity

Research into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from benzo[b]thiophene-related compounds has explored their in vitro cytotoxic activity against cancer cells, further underscoring the diverse biomedical applications of these compounds (Hassan et al., 2014).

Mechanism of Action

properties

IUPAC Name |

2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-27-13-8-10-14(11-9-13)29(25,26)12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)28-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUPKZGSRMNUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B2825447.png)

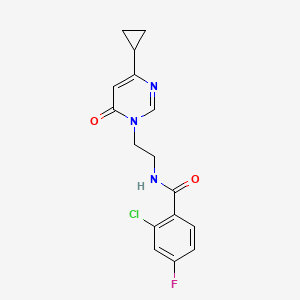

![methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2825448.png)

![2-[1-(Furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B2825450.png)

![1-[2-[(But-2-ynoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2825452.png)

![2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2825457.png)

![7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2825462.png)

![4-methyl-1-(4-methylphenyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2825464.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)